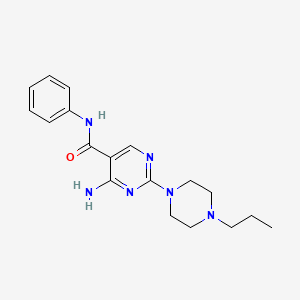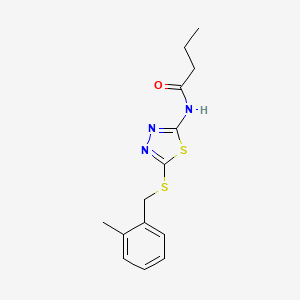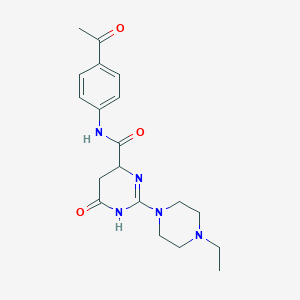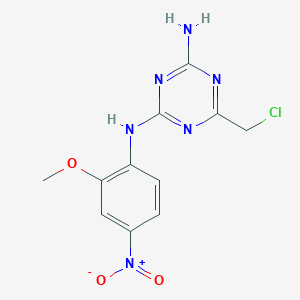
4-amino-N-phenyl-2-(4-propylpiperazin-1-yl)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-phenyl-2-(4-propylpiperazin-1-yl)pyrimidine-5-carboxamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound has shown potential in various scientific research applications, particularly in medicinal chemistry.
Preparation Methods
The synthesis of 4-amino-N-phenyl-2-(4-propylpiperazin-1-yl)pyrimidine-5-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved by reacting appropriate starting materials under specific conditions to form the pyrimidine ring.
Introduction of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-amino-N-phenyl-2-(4-propylpiperazin-1-yl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-amino-N-phenyl-2-(4-propylpiperazin-1-yl)pyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
Biology: The compound’s interaction with various enzymes and receptors makes it a valuable tool in biological research.
Chemistry: Its unique structure allows for the study of pyrimidine derivatives and their chemical properties.
Mechanism of Action
The mechanism of action of 4-amino-N-phenyl-2-(4-propylpiperazin-1-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mixed-type inhibition involves both competitive and non-competitive inhibition mechanisms.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Also studied for its acetylcholinesterase inhibitory activity.
N-2,4-pyrimidine-N-phenyl-N′-phenyl ureas: Known for their anti-inflammatory properties.
The uniqueness of 4-amino-N-phenyl-2-(4-propylpiperazin-1-yl)pyrimidine-5-carboxamide lies in its specific structure, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C18H24N6O |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-amino-N-phenyl-2-(4-propylpiperazin-1-yl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H24N6O/c1-2-8-23-9-11-24(12-10-23)18-20-13-15(16(19)22-18)17(25)21-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,21,25)(H2,19,20,22) |
InChI Key |
XGZQCSKJZVYWHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C2=NC=C(C(=N2)N)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B11193094.png)
![5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B11193099.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B11193110.png)
![2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11193119.png)

![2-(4-benzylpiperazin-1-yl)-6-{[(4-chlorophenyl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B11193131.png)
![4-cyclopentyl-5-[1-(3-methoxybenzoyl)-4-piperidyl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11193133.png)


![2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B11193144.png)
![N-(4-chloro-2-fluorophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide](/img/structure/B11193150.png)
![1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclohexyl-1H-imidazole-4-carboxamide](/img/structure/B11193154.png)
![Dimethyl 5-({[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11193158.png)
![N-(3-fluorophenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide](/img/structure/B11193162.png)
